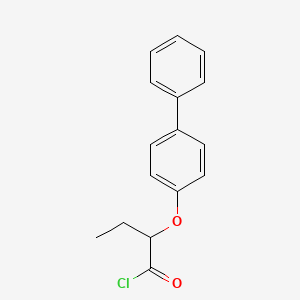
2-(Biphenyl-4-yloxy)butanoyl chloride
Descripción general
Descripción
“2-(Biphenyl-4-yloxy)butanoyl chloride” is a chemical compound used for proteomics research . It has a molecular formula of C16H15ClO2 and a molecular weight of 274.75 .
Molecular Structure Analysis
The molecular structure of “2-(Biphenyl-4-yloxy)butanoyl chloride” is defined by its molecular formula, C16H15ClO2 . This indicates that it contains 16 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .Aplicaciones Científicas De Investigación
Proteomics Research
2-(Biphenyl-4-yloxy)butanoyl chloride: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound is used to modify proteins or peptides to study their structure-activity relationships, which is crucial for understanding protein function and for the development of new therapeutics.
Organic Synthesis
In organic chemistry, this compound serves as an intermediate for the synthesis of more complex organic molecules. It’s particularly useful in the synthesis of biphenyl compounds, which are a class of compounds with two connected phenyl rings and have applications in pharmaceuticals and electronics .
Material Science
2-(Biphenyl-4-yloxy)butanoyl chloride: can be used to create polymers with specific properties. For instance, it can be incorporated into the backbone of a polymer to increase rigidity and thermal stability, which is beneficial for materials required to withstand high temperatures .
Biofuel Production
Research has explored the use of this compound in the development of biofuels. It’s been investigated as a precursor in the synthesis of compounds that can be used as biofuel additives to improve the efficiency and reduce emissions from biofuel combustion .
Medicinal Chemistry
In medicinal chemistry, 2-(Biphenyl-4-yloxy)butanoyl chloride is used to synthesize compounds with potential therapeutic effects. It’s been involved in the creation of small molecule drugs that target specific proteins involved in disease processes .
Agricultural Chemistry
This compound has applications in the synthesis of agrochemicals. It can be used to create new pesticides or herbicides with specific properties, such as increased selectivity or reduced environmental impact .
Analytical Chemistry
In analytical chemistry, 2-(Biphenyl-4-yloxy)butanoyl chloride can be used as a reagent to detect or quantify other substances. It may react with specific functional groups in analytes, allowing for their identification or measurement in complex mixtures .
Environmental Science
Lastly, this compound is used in environmental science research to study the degradation of organic pollutants. It can serve as a model compound to understand the breakdown mechanisms of similar organic contaminants in the environment .
Propiedades
IUPAC Name |
2-(4-phenylphenoxy)butanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-2-15(16(17)18)19-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11,15H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIJNYBOYLZOCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401256448 | |
| Record name | 2-([1,1′-Biphenyl]-4-yloxy)butanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401256448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1160257-70-4 | |
| Record name | 2-([1,1′-Biphenyl]-4-yloxy)butanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-([1,1′-Biphenyl]-4-yloxy)butanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401256448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane](/img/structure/B1372758.png)
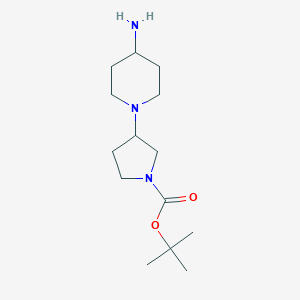
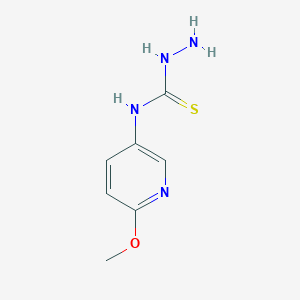
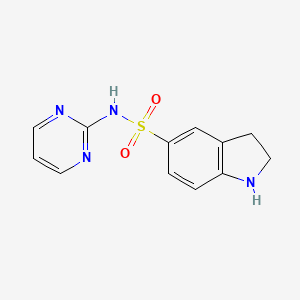
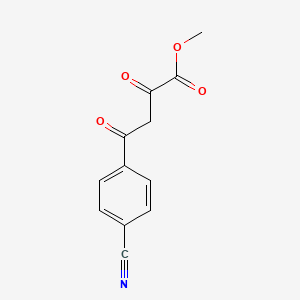
![3-{[(2-Ethylhexyl)oxy]methyl}aniline](/img/structure/B1372766.png)






![3-{[(3-Methylcyclohexyl)oxy]methyl}aniline](/img/structure/B1372777.png)
